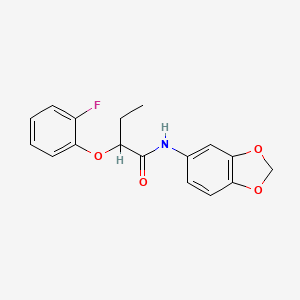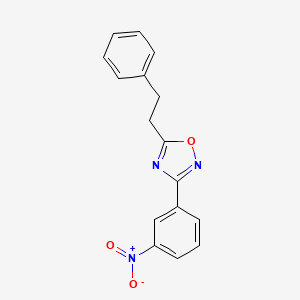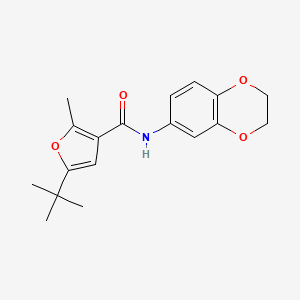![molecular formula C17H17FN6O B5504782 1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, including triazoles and pyridines, typically involves multi-component reactions that can be facilitated by using water as a solvent and employing bases like triethylamine at room temperature. For instance, compounds with similar structural features have been synthesized through a three-component reaction involving malonamide, aldehyde, and malononitrile, characterized using techniques like FT-IR, NMR, and X-ray diffraction, and further explored through computational methods for their non-linear optical properties and potential anticancer activity (Jayarajan et al., 2019).
Molecular Structure Analysis
Crystal structure determinations and spectroscopic analyses (FT-IR, NMR) play a crucial role in understanding the molecular structure of such compounds. Detailed structural assessment has been facilitated by X-ray diffraction studies, revealing insights into the arrangement and conformation of molecules, which is vital for predicting reactivity and interactions (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds, including their ability to undergo various reactions such as Fries rearrangement, amination, and cyclization, have been extensively studied. Techniques like microwave-assisted synthesis have been employed for efficient reaction pathways, highlighting the compounds' versatility in forming new chemical structures (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal packing, are closely linked to the molecular structure and significantly influence the compound's applications. These properties are often assessed through computational chemistry methods and crystallographic studies, providing a comprehensive understanding of the material's characteristics.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different reagents, stability under various conditions, and potential biological activities, are critical for its applications in medicinal chemistry and materials science. Studies have shown that subtle modifications in the molecular structure can significantly impact these properties, demonstrating the importance of detailed chemical analysis (Albert & Trotter, 1979).
Scientific Research Applications
Antitumor and Antimicrobial Activities
- Compounds containing the 1,2,4-triazole moiety have shown promise in antitumor and antimicrobial activities. These compounds are synthesized using key intermediates like enaminones, which can be further modified to yield various biologically active derivatives. Some of these derivatives have exhibited significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).
Inhibitors of Met Kinase Superfamily
- Certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent and selective inhibitors of the Met kinase superfamily. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced to phase I clinical trials (Schroeder et al., 2009).
Synthesis of Novel Anticancer and Anti-5-Lipoxygenase Agents
- Novel series of pyrazolo[3,4-d]pyrimidines derivatives, which may include similar structural features as the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to inhibit cytotoxicity in certain cancer cell lines and showed promising structure-activity relationships (Rahmouni et al., 2016).
Anti-Influenza A Virus Activity
- Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which are structurally related to the compound , have been synthesized and found to possess significant activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Antitumor Activity of Related Compounds
- Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which share some structural similarities with the queried compound, have been synthesized and shown to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).
properties
IUPAC Name |
1-(2-aminoethyl)-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-3-1-12(2-4-14)16(13-5-8-20-9-6-13)21-17(25)15-11-24(10-7-19)23-22-15/h1-6,8-9,11,16H,7,10,19H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZYVWPFWPEXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)NC(=O)C3=CN(N=N3)CCN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)
![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)


![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)
![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)
![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)